molecular formula C15H27N7O8 B7886768 H-Arg-Gly-D-Asp-Ser-OH

H-Arg-Gly-D-Asp-Ser-OH

Cat. No.: B7886768
M. Wt: 433.42 g/mol
InChI Key: NNRFRJQMBSBXGO-YIZRAAEISA-N
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Description

H-Arg-Gly-D-Asp-Ser-OH is a synthetic peptide composed of the amino acids arginine, glycine, D-aspartic acid, and serine. This compound is known for its role in biological processes, particularly in cell adhesion and signaling. It is a variant of the well-known Arg-Gly-Asp-Ser sequence, which is found in various proteins such as fibronectin and fibrinogen, and is crucial for interactions with integrins on cell surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Gly-D-Asp-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC, and lyophilization is employed to obtain the final peptide product in a stable, dry form .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Gly-D-Asp-Ser-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

H-Arg-Gly-D-Asp-Ser-OH has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cell adhesion, migration, and signaling through integrin receptors.

    Medicine: Explored for its potential in drug delivery systems, particularly in targeting integrin-expressing cells.

    Industry: Utilized in the development of biomaterials and tissue engineering scaffolds

Mechanism of Action

H-Arg-Gly-D-Asp-Ser-OH exerts its effects primarily through interactions with integrin receptors on cell surfaces. The peptide binds to the integrin receptors, triggering signaling pathways that regulate cell adhesion, migration, and survival. This interaction is crucial for processes such as wound healing, immune response, and cancer metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Arg-Gly-D-Asp-Ser-OH is unique due to the presence of D-aspartic acid, which can confer different biological activities and stability compared to its L-counterpart. This modification can affect the peptide’s interaction with integrins and its overall bioactivity .

Properties

IUPAC Name

(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8+,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRFRJQMBSBXGO-YIZRAAEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N7O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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